3-Methoxy-3-methylpentane
Description
3-Methoxy-3-methylpentane is an ether derivative with the molecular formula C₇H₁₆O. Its structure consists of a pentane backbone substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃) at the third carbon position. The compound is structurally characterized by its branching, which influences its physical and chemical properties, such as boiling point and solubility. According to available data, its CAS registry number is 1173023-77-2 .
Properties
CAS No. |
53273-16-8 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-methoxy-3-methylpentane |
InChI |
InChI=1S/C7H16O/c1-5-7(3,6-2)8-4/h5-6H2,1-4H3 |
InChI Key |
KRISPYQCCVEVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methylpentane can be synthesized through various methods. One common approach involves the reaction of 3-methyl-3-pentanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include distillation steps to purify the final product and remove any unreacted starting materials or by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-methylpentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like hydrogen bromide (HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-3-methylpentanone or 3-methoxy-3-methylpentanal.
Reduction: 3-Methoxy-3-methylpentanol.
Substitution: 3-Bromo-3-methylpentane.
Scientific Research Applications
3-Methoxy-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a model compound in studies of metabolic pathways involving ethers.
Medicine: Research into its potential pharmacological properties is ongoing.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylpentane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzymatic reactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
3-Ethoxy-3-methylpentane
3-Methoxypentane
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Boiling Point : Estimated 91.5°C
- Density : 0.749 g/cm³
- Key Features : Lacks the additional methyl group at the third carbon, resulting in lower molecular weight and reduced branching. The simpler structure may lead to a lower boiling point compared to this compound .
2-Methoxy-2-methylbutane (TAME)
- CAS No.: 994-05-8
- Molecular Formula : C₆H₁₄O
- Key Features : A branched ether used as a gasoline oxygenate. Its branching pattern differs (methyl and methoxy groups on the second carbon of butane), leading to distinct reactivity and physical properties. TAME’s boiling point (~86°C) is lower than this compound, highlighting the impact of carbon chain length and substitution position .
3-(Aminomethyl)-3-methoxypentane
- Molecular Formula: C₇H₁₇NO
- Key Features: An amine derivative of this compound. The addition of an aminomethyl group (-CH₂NH₂) introduces basicity and hydrogen-bonding capability, significantly altering solubility and reactivity compared to the parent ether .
Comparative Data Table
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